![molecular formula C16H22N2O4S B2534495 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-39-0](/img/structure/B2534495.png)
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with similar chemical structures, such as benzoyl derivatives and piperazine compounds, focuses on their synthesis and chemical reactivity. For example, the study of benzoyl- and sulfonyl-substituted piperazines and pyrazoles explores their formation, including reactions with acyl chlorides and anhydrides, highlighting methodologies that could be relevant for synthesizing or modifying the compound (T. Kurihara et al., 1978).
Enzyme Inhibition and Therapeutic Potential
Studies involving substituted piperazines and benzenesulfonamides demonstrate their potential as enzyme inhibitors, offering insights into therapeutic applications. For instance, the development of benzenesulfonamide derivatives as carbonic anhydrase inhibitors for therapeutic use suggests a framework for exploring the bioactivity of similar compounds, including potential selectivity toward specific enzyme isoforms (F. Mancuso et al., 2020).
Material and Catalytic Applications
Research on benzoyl- and sulfonyl-substituted compounds extends to materials science and catalysis, where their properties can be harnessed for specific reactions or as components in materials. For instance, the use of metalloporphyrins in catalyzing the oxidation of organic compounds indicates the role that structurally complex molecules can play in facilitating chemical transformations, with potential applications in green chemistry and environmental remediation (R. J. Balahura et al., 1997).
Pharmaceutical and Biological Applications
Compounds related to the one of interest have been studied for their pharmaceutical properties, including their role as intermediates in the synthesis of therapeutic agents. Research into the synthesis of piperazine derivatives and their subsequent application in drug development suggests potential pharmaceutical relevance. This includes the exploration of various synthetic routes and the evaluation of biological activities, underscoring the importance of structural modifications in achieving desired biological effects (G. Cignarella et al., 1974).
properties
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-ylsulfonylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZWDLPFQTJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one |
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